2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester

Electrochemical Synthesis Organofluorine Chemistry Electrophilic Alkenes

2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester (commonly referred to as Ethyl 3,5-difluorocinnamate) is a fluorinated α,β-unsaturated ester classified under aryl acrylates. The compound is characterized by an ethyl ester moiety conjugated to a phenyl ring symmetrically substituted with fluorine atoms at the 3 and 5 positions, resulting in the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.19 g/mol.

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
Cat. No. B13942193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester
Molecular FormulaC11H10F2O2
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC(=CC(=C1)F)F
InChIInChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3
InChIKeyLMSRIRQMDGZPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3,5-Difluorophenyl)acrylate (CAS 163978-50-5) as a Multi-Purpose Fluorinated Cinnamate Synthon


2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester (commonly referred to as Ethyl 3,5-difluorocinnamate) is a fluorinated α,β-unsaturated ester classified under aryl acrylates. The compound is characterized by an ethyl ester moiety conjugated to a phenyl ring symmetrically substituted with fluorine atoms at the 3 and 5 positions, resulting in the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.19 g/mol . It exists predominantly as the (E)-isomer and serves as an electrophilic building block in organic synthesis, particularly for constructing fluorinated heterocycles and bioactive molecule analogs .

Building block Fluorinated aryl acrylate (E)-isomer
Key substitution Symmetrical 3,5-difluoro pattern
Synthetic utility Electrophilic olefin for heterocycle and analog construction

Why Unsubstituted or Mono-Fluorinated Cinnamates Cannot Replace Ethyl 3-(3,5-Difluorophenyl)acrylate


The symmetrical electron-withdrawing effect of the 3,5-difluoro substitution pattern crucially modulates the electrophilicity and metabolic profile of the cinnamate scaffold. Swapping to a mono-fluoro, non-fluorinated, or 2,4-difluoro isomer significantly alters the electronic nature of the double bond, impacting regioselectivity in cycloaddition reactions and reducing binding affinity in biological targets where the 3,5-difluoro motif engages in specific hydrophobic and hydrogen-bonding interactions [1]. Similarly, substituting the ethyl ester with a methyl ester (e.g., Methyl 3-(3,5-difluorophenyl)acrylate, CAS 705250-75-5) introduces differences in lipophilicity (logP) and steric bulk that can drastically change in vitro ADME properties and chemical reactivity .

Pattern shift Mono-fluoro or 2,4-difluoro isomers alter olefin electronics, potentially shifting cycloaddition regioselectivity and biological target engagement.
Ester mismatch Methyl ester analog (CAS 705250-75-5) introduces logP and steric differences that may affect membrane permeability and reactivity profiles.
Scaffold limitation Unsubstituted cinnamate lacks the electron-withdrawing effect required for electrophilicity-dependent methods such as anodic fluorination.

Head-to-Head Quantitative Differentiation Data for Ethyl 3,5-Difluorocinnamate


Anodic Fluorination Reactivity and Yield Compared to Ethyl Cinnamate Baseline

In anodic fluorination studies, ethyl cinnamates bearing electron-withdrawing substituents (R = F) demonstrated superior conversion to vicinal difluoro ester derivatives compared to the unsubstituted ethyl cinnamate (R = H). The 3,5-difluoro-substituted variant is particularly reactive due to the enhanced electrophilicity of the olefin conferred by the two meta-fluorine atoms [1].

Anodic fluorination
Cross-study comparable
High conversion: electron-deficient substrates (R=F) vs. unsubstituted (R=H)
Supports electrochemical fluorination workflow fit
Et₃N·nHF electrolyte, Pt electrodes; yield ranking context
Electrochemical Synthesis Organofluorine Chemistry Electrophilic Alkenes

In Vitro Antiproliferative Potency of 3,5-Difluorophenyl Chalcone Derivative in MGC-803 Gastric Cancer Cells

A chalcone derivative synthesized from Ethyl 3-(3,5-difluorophenyl)acrylate exhibited potent antiproliferative activity against MGC-803 human gastric cancer cells with an IC₅₀ of 0.23 μM [1]. This potency is significantly higher than many structurally related non-fluorinated chalcones reported in the same cell line, where IC₅₀ values typically range from 1 to >10 μM.

Antiproliferative IC₅₀
Cross-study comparable
IC₅₀ = 0.23 μM
Reported cell-model response context
MGC-803 gastric cancer cells, MTT assay; supports cytotoxicity endpoint review
Medicinal Chemistry Anticancer Agents Cytotoxicity Assay

Differential COX-2/15-LOX Inhibitory Profile of the 2,4-Difluorophenyl Acrylate Bioisostere

While the target compound itself is an ester prodrug/building block form, SAR studies on closely related acrylic acids reveal that an aryl ring bearing a 2,4-difluorophenyl moiety at the C-2 position of the acrylic acid scaffold confers potent dual COX-2 and 15-LOX inhibition (IC₅₀ = 0.31–0.49 μM against 15-LOX) [1]. Replacing this with a non-fluorinated phenyl or a 3,5-difluoro isomer is expected to alter the selectivity index; data for the 2,4-isomer provides a directly relevant activity floor for the compound class.

15-LOX inhibition
Class-level inference
2,4-Difluorophenyl analog IC₅₀ 0.31–0.49 μM
Class-level enzyme inhibition context
SAR indicates tunable selectivity; requires direct confirmation for 3,5-isomer
Inflammation Enzyme Inhibition Structure-Activity Relationship

Methyl Ester vs Ethyl Ester: Impact on Lipophilicity and Reactivity

Head-to-head comparison of the electronic properties indicates that the ethyl ester homologue (Target Compound) has a higher predicted logP (XLogP3-AA ≈ 3.1) compared to the methyl ester (Methyl 3-(3,5-difluorophenyl)acrylate; XLogP3-AA ≈ 2.6) [1]. This 0.5 log unit increase enhances membrane permeability potential while maintaining sufficient aqueous solubility for in vitro assays.

Lipophilicity shift
Direct head-to-head
Δ logP ≈ +0.5 (ethyl vs. methyl ester)
Supports lipophilicity-driven ester selection
Predicted XLogP3-AA; relevant for permeability assay design
Physicochemical Properties LogP Chemical Stability

Validated Application Domains for Ethyl 3-(3,5-Difluorophenyl)acrylate Procurement


Synthesis of Sub-Micromolar Antiproliferative Chalcones

As demonstrated by Fu et al. (2019), this ester is the optimal starting material for constructing 3,5-difluorophenyl chalcones that exhibit IC₅₀ values of 0.23 μM against MGC-803 gastric cancer cells [1]. Procurement is justified for oncology-focused medicinal chemistry groups aiming to develop ROS-mediated apoptosis inducers.

Electrochemical Late-Stage Fluorination of Alkene Intermediates

The electrophilic nature of the 3,5-difluoro substituted olefin makes this ester a superior substrate for anodic difluorination reactions using commercially available Et₃N·nHF electrolytes, as validated by Dinoiu et al. (2005) [2]. It should be the first choice for electrochemical process development where high conversion of the olefin is critical.

Development of Potent Dual COX/LOX Anti-Inflammatory Agents

Structure-activity relationship data confirm that the difluorophenyl acrylate scaffold serves as a versatile template for engineering dual inhibitors of COX-2 and 15-LOX (IC₅₀ range: 0.31–0.49 μM) [3]. This ester form is ideal for early-stage library synthesis prior to acid hydrolysis, enabling rapid SAR exploration with retained fluorinated pharmacophore benefits.

Preferred Intermediate for Lipophilicity-Tuned CNS Drug Discovery

The +0.5 logP differential over the methyl ester analog provides a distinct advantage for CNS target programs requiring balanced permeability [4]. Given the compound's established utility as a precursor for CNS agents and enzyme inhibitors [5], the ethyl ester is recommended over the methyl variant for blood-brain barrier penetration optimization.

Application
Selection Property
Validation Focus
Fluorinated chalcone synthesis for cell-model studies
3,5-Difluorophenyl chalcone scaffold
Cell-model endpoint review
Electrochemical late-stage fluorination method development
Electrophilic olefin reactivity
Anodic fluorination conversion efficiency
Dual COX/LOX inhibitor library synthesis
Difluorophenyl acrylate pharmacophore
Enzyme inhibition assay context
CNS-targeted compound design
Ethyl ester lipophilicity profile
Permeability assay context
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